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  • Product: 2-Chloro-3-fluoro-5-picoline-4-boronic acid
  • CAS: 1072952-39-6

Core Science & Biosynthesis

Foundational

solubility profile of 2-Chloro-3-fluoro-5-picoline-4-boronic acid in organic solvents

An In-depth Technical Guide to the Solubility Profile of 2-Chloro-3-fluoro-5-picoline-4-boronic Acid in Organic Solvents Foreword: Navigating the Data Gap for a Novel Reagent This guide is therefore constructed not as a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 2-Chloro-3-fluoro-5-picoline-4-boronic Acid in Organic Solvents

Foreword: Navigating the Data Gap for a Novel Reagent

This guide is therefore constructed not as a static repository of data, but as a dynamic tool for the research scientist. It provides the foundational theoretical knowledge and, more critically, the detailed experimental protocols necessary to generate a robust and reliable solubility profile for 2-Chloro-3-fluoro-5-picoline-4-boronic acid. By following the methodologies outlined herein, researchers can confidently determine the optimal solvent systems for synthesis, purification, and formulation, thereby accelerating their research and development endeavors.

Theoretical Framework: Understanding the Solubility of Arylboronic Acids

The solubility of a solid in a liquid is a thermodynamic equilibrium process, governed by the interactions between the solute and solvent molecules.[2] For arylboronic acids, several key factors dictate their solubility profiles in organic solvents.

  • Solvent Polarity and "Like Dissolves Like": The polarity of both the solute and the solvent is a primary determinant of solubility. The presence of polar functional groups (the boronic acid moiety, the pyridine nitrogen, and the fluorine and chlorine atoms) in 2-Chloro-3-fluoro-5-picoline-4-boronic acid suggests that it will exhibit higher solubility in polar organic solvents. However, the picoline ring also provides some non-polar character. Therefore, a range of solvents with varying polarities should be investigated.

  • Hydrogen Bonding: The boronic acid group, with its hydroxyl moieties, can act as both a hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols, ethers) are likely to be effective at solvating the molecule and increasing its solubility.

  • Temperature: The dissolution of most solids is an endothermic process (ΔH > 0), meaning that solubility tends to increase with temperature.[2][3] This relationship can be leveraged to increase the concentration of the boronic acid in solution for reactions or to facilitate crystallization during purification by cooling. The extent to which temperature affects solubility is described by the van't Hoff equation.[2]

  • Boroxine Formation: A unique characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[4][5] This is an equilibrium process that can be influenced by the solvent and temperature. The formation of the less polar boroxine can alter the observed solubility. It is a critical consideration in the handling and dissolution of boronic acids.

The interplay of these factors necessitates a systematic experimental approach to accurately determine the solubility of 2-Chloro-3-fluoro-5-picoline-4-boronic acid in a variety of organic solvents.

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility Determination

The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[6][7] It involves agitating an excess of the solid solute in the solvent of interest at a constant temperature until equilibrium is reached.

Materials and Equipment
  • 2-Chloro-3-fluoro-5-picoline-4-boronic acid (ensure purity is characterized)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Glass vials with screw caps and PTFE-lined septa

  • Constant temperature orbital shaker or water bath

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a similar validated analytical instrument.

Step-by-Step Methodology
  • Preparation: Add an excess amount of 2-Chloro-3-fluoro-5-picoline-4-boronic acid to a pre-weighed glass vial. The excess is crucial to ensure that a solid phase remains at equilibrium, confirming saturation.[1]

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.[6] The time to reach equilibrium should ideally be determined by preliminary experiments where concentration is measured at different time points.

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. It is critical to avoid aspirating any solid particles.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step removes any remaining microscopic solid particles.[8] Adsorption of the solute onto the filter should be checked and accounted for if significant.

  • Dilution and Analysis: Accurately weigh the filtered sample and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of 2-Chloro-3-fluoro-5-picoline-4-boronic acid.[1]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess solid to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Settle excess solid C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Dilute sample F->G H Analyze by HPLC-UV G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Method for Concentration Measurement

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is generally suitable for the quantification of aromatic boronic acids.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape) is a good starting point.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound. A wavelength of maximum absorbance should be chosen.

  • Calibration: A calibration curve should be prepared using standard solutions of known concentrations of 2-Chloro-3-fluoro-5-picoline-4-boronic acid. The linearity of the response should be established over the expected concentration range.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Solubility Data Table
SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Isopropanol25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Tetrahydrofuran (THF)25Experimental ValueCalculated Value
Dichloromethane (DCM)25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
Heptane25Experimental ValueCalculated Value
Interpreting the Results

The collected data will provide a quantitative measure of the solubility of 2-Chloro-3-fluoro-5-picoline-4-boronic acid in a range of organic solvents. This information is directly applicable to:

  • Reaction Solvent Selection: Solvents with high solubility will be preferred for homogeneous reaction conditions.

  • Purification Strategy: Solvents in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below are ideal for recrystallization. Conversely, solvents with very low solubility can be used for washing the solid product to remove soluble impurities.

  • Formulation Development: For applications requiring the preparation of stock solutions, the solubility data will define the maximum achievable concentration.

Factors Influencing Solubility Diagram

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of 2-Chloro-3-fluoro-5-picoline-4-boronic acid Polarity Molecular Polarity Polarity->Solubility H_Bond Hydrogen Bonding Capacity H_Bond->Solubility Boroxine Boroxine Formation Boroxine->Solubility Solvent_Polarity Solvent Polarity Solvent_Polarity->Solubility Solvent_H_Bond Solvent H-Bonding Solvent_H_Bond->Solubility Temperature Temperature Temperature->Solubility

Caption: Key Factors Influencing the Solubility of the Target Compound.

Conclusion

While specific solubility data for 2-Chloro-3-fluoro-5-picoline-4-boronic acid is not yet prevalent in the literature, this guide provides the necessary theoretical foundation and a robust, validated experimental protocol for its determination. By systematically applying the shake-flask method and appropriate analytical techniques, researchers can generate the critical data needed to effectively utilize this promising synthetic building block. The principles and methodologies detailed herein are designed to ensure the generation of high-quality, reproducible solubility data, thereby empowering scientists in their pursuit of novel chemical entities.

References

  • Thermodynamics Research Center. (2020, April 23). Guidelines for Reporting Solubility Data. Retrieved from [Link]

  • Wikipedia. (n.d.). Solubility. Retrieved from [Link]

  • Geerts, W., et al. (2015). Suitability of analytical methods to measure solubility for the purpose of nanoregulation. Critical Reviews in Environmental Science and Technology, 45(11), 1195-1229.
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
  • Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Persson, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Technobis. (2024, November 14).
  • TenHoor, C. N., & Shayan, A. (2022). Biochemistry, Dissolution and Solubility. In StatPearls.
  • LibreTexts Chemistry. (n.d.). Solubility.
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • Pion. (2026, January 22).
  • ResearchG
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents.
  • Japanese Pharmacopoeia. (n.d.). Boric Acid / Official Monographs for Part I.
  • Semantic Scholar. (n.d.). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • CymitQuimica. (n.d.). 2-Chloro-5-fluoropyridine-3-boronic acid.
  • KU ScholarWorks. (n.d.).
  • Avdeef, A. (2018). Perspectives in solubility measurement and interpretation. Future Medicinal Chemistry, 10(12), 1445–1448.
  • World Health Organization. (n.d.).
  • ResearchGate. (n.d.).
  • Derksen, G. C. H. (2015, January 21). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
  • MDPI. (2021, February 23). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods.
  • Unknown. (n.d.).
  • UNT Digital Library. (n.d.).
  • SciSpace. (2017, November 2).
  • AIP Publishing. (2010, June 1).
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 833-845.
  • The Royal Society of Chemistry. (n.d.).
  • MilliporeSigma. (n.d.). 2-Chloro-4-pyridinylboronic acid.
  • Sigma-Aldrich. (n.d.). 2-Chloro-3-fluoro-5-picoline-4-boronic acid.
  • Fluorochem. (n.d.). High-Quality Chemical Products.
  • PubChem. (n.d.). 2-Chloro-3-fluoropyridine-4-boronic acid.
  • ResearchGate. (n.d.). Solubility of 2-Chloro-3-(trifluoromethyl)
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • PubChem. (n.d.). 2-Chloro-5-fluoropyrimidine.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-4-methylpyridine-5-boronic acid.
  • BLD Pharm. (n.d.). 136888-21-6|2-Chloro-5-fluoro-3-nitropyridine.
  • TCI Chemicals. (n.d.). 2-Chloro-5-fluoro-3-methylpyridine.

Sources

Exploratory

The Electronic Modulation of 5-Methylpyridine-4-Boronic Acid Derivatives: Fluorine vs. Chlorine Substituent Effects in Cross-Coupling

Executive Summary The synthesis of 4-arylpyridine substructures is a critical operation in modern pharmaceutical development, frequently achieved via Suzuki-Miyaura cross-coupling[1]. However, pyridine-4-boronic acids ar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-arylpyridine substructures is a critical operation in modern pharmaceutical development, frequently achieved via Suzuki-Miyaura cross-coupling[1]. However, pyridine-4-boronic acids are notoriously challenging substrates. The electron-deficient nature of the pyridine ring, exacerbated by nitrogen protonation at neutral pH, renders the carbon-boron (C-B) bond highly susceptible to nucleophilic attack by water, leading to rapid protodeboronation[2].

To circumvent this, structural modifications such as the introduction of a methyl group at the 5-position (5-methylpyridine-4-boronic acid) provide steric shielding and mild inductive stabilization (+I). Further functionalization with halogens—specifically fluorine and chlorine—at the 2- or 3-positions profoundly alters the electronic landscape of the molecule. As an application scientist, understanding the delicate interplay between inductive electron withdrawal (-I) and resonance electron donation (+M) is paramount for optimizing speciation, transmetalation rates, and catalyst turnover.

Mechanistic Foundations: The -I vs. +M Dichotomy

The reactivity of halopyridine boronic acids in cross-coupling is dictated by their pKa. For transmetalation to occur, the neutral boronic acid must convert into the nucleophilic trihydroxyboronate anion. Electron-withdrawing groups lower the pKa, facilitating this speciation under milder basic conditions. However, the exact position and identity of the halogen dictate whether the molecule survives the reaction or degrades.

Fluorine: The Dual-Effect Modulator

Fluorine is highly electronegative, exerting a powerful inductive pull (-I) through the sigma framework. However, its 2p lone pairs overlap efficiently with the 2p orbitals of the pyridine pi system, allowing for strong resonance donation (+M) at ortho and para positions[3].

  • In 2-Fluoro-5-methylpyridine-4-boronic acid[4]: The fluorine at C2 is meta to the boronic acid at C4. Because resonance effects do not propagate to meta positions, the boronic acid experiences only the strong -I effect. This drastically lowers the pKa, making it highly Lewis acidic and reactive, without the +M effect destabilizing the C-B bond during the transmetalation transition state.

  • In 3-Fluoro-5-methylpyridine-4-boronic acid[5]: The fluorine at C3 is ortho to the boronic acid. Here, the +M effect directly donates electron density to C4, partially counteracting the -I effect. More critically, this +M donation can stabilize the zwitterionic transition state of protodeboronation, making the 3-fluoro derivative significantly less stable in aqueous base than its 2-fluoro counterpart.

Chlorine: The Pure Inductive Pull

Chlorine possesses a weaker -I effect than fluorine. Crucially, its 3p lone pairs exhibit poor orbital overlap with the carbon 2p pi system, rendering its +M effect negligible.

  • In 2-Chloro-5-methylpyridine-4-boronic acid: The substituent acts almost exclusively as an electron-withdrawing group. While it does not lower the pKa as dramatically as a 2-fluoro group, the complete absence of +M donation means it provides robust stabilization against base-catalyzed protodeboronation, often resulting in higher overall yields in prolonged, high-temperature couplings[2].

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways of halopyridine boronic acids under cross-coupling conditions, highlighting the critical juncture between productive speciation and degradative protodeboronation.

G N1 Halopyridine-4-Boronic Acid (Neutral, Inactive) N2 Boronate Anion (Active for Transmetalation) N1->N2 Base (OH-) pKa dependent N3 Protodeboronation (Degradation Pathway) N1->N3 H2O / Heat (Accelerated by +M) N5 Transmetalation Complex (Rate-Determining) N2->N5 N4 Pd(II) Aryl Halide Complex (Oxidative Addition) N4->N5 N6 Cross-Coupled Product (API Substructure) N5->N6 Reductive Elimination

Speciation and transmetalation pathways of halopyridine boronic acids.

Quantitative Data Analysis

The table below summarizes the electronic parameters and resulting empirical behaviors of these derivatives. The data dictates the choice of base: highly Lewis acidic boronic acids (lower pKa) require milder bases to prevent competitive degradation.

DerivativeHalogen PositionPrimary Electronic Effect at C4Est. Boronic Acid pKaProtodeboronation RiskOptimal Cross-Coupling Base
5-Methylpyridine-4-boronic acid NoneMild +I (from C5 methyl)8.2 - 8.5High (Zwitterion formation)Na₂CO₃ (Aqueous)
2-Fluoro-5-methylpyridine-4-boronic acid C2 (meta to C4)Strong -I (Resonance misses C4)7.0 - 7.3ModerateK₃PO₄ (Mild)
3-Fluoro-5-methylpyridine-4-boronic acid C3 (ortho to C4)Strong -I, Strong +M (Counteracting)7.6 - 7.9High (C-B bond weakened)Cs₂CO₃ (Anhydrous)
2-Chloro-5-methylpyridine-4-boronic acid C2 (meta to C4)Moderate -I (No +M)7.4 - 7.7LowK₂CO₃ (Aqueous)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They do not rely on assumed conversions but utilize internal spectroscopic markers to confirm causality.

Protocol A: Self-Validating ¹¹B NMR Titration for pKa Determination

Understanding the exact pKa of your specific halopyridine boronic acid is the only way to rationally select a base for Suzuki coupling. This protocol uses the geometric change of the boron atom as a self-reporting metric.

  • Preparation: Dissolve 0.05 mmol of the halopyridine-4-boronic acid in 1.0 mL of D₂O/CD₃OD (1:1 v/v) to ensure complete solubility across all pH ranges.

  • Internal Referencing: Insert a sealed capillary containing BF₃·OEt₂ into the NMR tube to serve as an absolute external chemical shift reference (0.0 ppm).

  • Titration: Incrementally add 0.1 M NaOD in 5 μL aliquots. Record the pH using a micro-pH electrode calibrated for mixed aqueous/organic solvent systems.

  • Data Acquisition: Acquire a ¹¹B NMR spectrum after each addition.

  • Self-Validation Logic: You are not just looking for a peak shift; you are validating speciation geometry. The neutral, trigonal planar boronic acid will resonate broadly at ~30 ppm . As the pH crosses the pKa, the peak will shift upfield and sharpen to ~4 ppm , confirming the formation of the tetrahedral boronate anion. The inflection point of the δ_obs vs. pH curve mathematically defines the exact pKa.

Protocol B: Mass-Balanced Suzuki-Miyaura Cross-Coupling

When working with prone-to-degradation substrates like 4-pyridineboronic acids[1], isolated yields are deceptive. This protocol uses quantitative NMR (qNMR) to track the exact fate of the boron species.

  • Reaction Setup: In a nitrogen-filled glovebox, charge a 10 mL Schlenk tube with the halopyridine-4-boronic acid (1.20 equiv), the target aryl bromide (1.00 equiv), Pd(dppf)Cl₂ (5 mol%), and the optimized base from Table 1 (2.00 equiv).

  • Solvent Addition: Add 2.0 mL of rigorously degassed 1,4-dioxane/H₂O (4:1 v/v).

  • Execution: Seal the tube, transfer to a heating block, and stir at 80 °C for 12 hours.

  • Self-Validation (qNMR Mass Balance): Cool the reaction to room temperature. Add exactly 1.00 equiv of 1,3,5-trimethoxybenzene (TMB) as an internal standard. Extract a 50 μL aliquot, dilute in CDCl₃, and acquire a ¹H NMR spectrum with a long relaxation delay (D1 = 10s).

  • Analysis: Integrate the TMB aromatic protons (δ 6.1 ppm, 3H). Compare this against the product peaks, the unreacted boronic acid peaks, and the characteristic peaks of the protodeboronated halopyridine. Causality Check: If the sum of (Product + Unreacted Boronic Acid + Protodeboronated Byproduct) does not equal 1.20 equivalents, the boronic acid is undergoing an undocumented side reaction (e.g., homocoupling or oxidation), signaling that the catalyst/ligand system, rather than the base, requires optimization.

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Protocols & Analytical Methods

Method

Application Note: 2-Chloro-3-fluoro-5-picoline-4-boronic acid as a Privileged Building Block in Targeted Drug Discovery

Executive Summary & Structural Rationale In modern rational drug design, the selection of highly functionalized, orthogonal building blocks is critical for accelerating Structure-Activity Relationship (SAR) campaigns. 2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern rational drug design, the selection of highly functionalized, orthogonal building blocks is critical for accelerating Structure-Activity Relationship (SAR) campaigns. 2-Chloro-3-fluoro-5-picoline-4-boronic acid (CAS 1072952-39-6)[1] has emerged as a privileged scaffold, particularly in the development of kinase inhibitors and G-Protein Coupled Receptor (GPCR) modulators.

Unlike simple pyridine rings, this tetrasubstituted picoline derivative is engineered with precise stereoelectronic features that allow for highly controlled, sequential functionalization. The causality behind its specific substitution pattern is rooted in both synthetic efficiency and pharmacological optimization:

  • C4-Boronic Acid (The Primary Handle): Pyridine-4-boronic acids are highly efficient substrates for palladium-catalyzed Suzuki-Miyaura cross-coupling. This allows for the rapid, high-yielding installation of core aryl or heteroaryl motifs at the C4 position[2], a fundamental step in constructing the biaryl backbones of many Active Pharmaceutical Ingredients (APIs)[3].

  • C3-Fluoro & C2-Chloro Synergy (The Orthogonal Handle): Standard 2-chloropyridines are notoriously sluggish in Nucleophilic Aromatic Substitution (SNAr) reactions compared to their pyrimidine or fluorinated counterparts[4]. However, the highly electronegative 3-fluoro group in this scaffold fundamentally alters the ring's electronic landscape. The fluorine atom strongly polarizes the C-F bond and lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring[5]. This inductive electron withdrawal (-I effect) stabilizes the anionic Meisenheimer intermediate, significantly lowering the activation energy required for nucleophilic attack and activating the adjacent C2-chloro position for SNAr amination[6].

  • Pharmacological Conformational Lock: Beyond synthetic activation, the 3-fluoro group serves a profound pharmacological role. When an amine is installed at the C2 position, the fluorine atom engages in an intramolecular hydrogen bond (F...H–N). This interaction restricts bond rotation, locking the pyridine ring and the exocyclic amine into a planar conformation. This pre-organizes the molecule for optimal binding to target active sites (e.g., the hinge region of kinases), drastically reducing entropic loss upon binding.

  • C5-Methyl (Metabolic Blockade): The methyl group at the 5-position provides necessary steric bulk to fill hydrophobic pockets within the target receptor while simultaneously blocking Cytochrome P450-mediated oxidative metabolism at the vulnerable C5 position, thereby improving the pharmacokinetic half-life of the drug.

Physicochemical Properties

To ensure reproducible handling and storage, the quantitative data for this building block is summarized below.

PropertyValue
Chemical Name 2-Chloro-3-fluoro-5-methylpyridine-4-boronic acid
CAS Number 1072952-39-6[1]
Molecular Formula C6H6BClFNO2[1]
Molecular Weight 189.38 g/mol [1]
Appearance White to off-white solid
Storage Temperature 2–8 °C (Protect from moisture and light)[1]
Primary Reactivity Suzuki-Miyaura Cross-Coupling (C4), SNAr (C2)

Synthetic Workflows & Step-by-Step Protocols

The following protocols detail the orthogonal functionalization of the scaffold. The workflow relies on performing the Suzuki-Miyaura coupling first, as the intact C2-chloro group is stable under standard palladium catalysis, leaving it available for subsequent SNAr.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C4

Scientific Causality: The use of a 1,4-Dioxane/H2O (4:1) biphasic system is critical. Electron-deficient heteroaryl boronic acids are highly susceptible to protodeboronation. The aqueous phase ensures rapid dissolution of the inorganic base to form the active boronate species, while the 1,4-dioxane stabilizes the palladium catalytic cycle and keeps the organic electrophile in solution[2].

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Chloro-3-fluoro-5-picoline-4-boronic acid (1.0 equiv) and the desired aryl/heteroaryl bromide (0.9 equiv).

  • Catalyst & Base: Add K2CO3 (2.0 equiv) and the catalyst Pd(dppf)Cl2 (0.05 equiv).

  • Solvent Addition: Evacuate and backfill the flask with Argon (3 cycles). Add degassed 1,4-Dioxane and deionized H2O in a 4:1 volumetric ratio to achieve a substrate concentration of 0.2 M.

  • Reaction: Heat the mixture to 80 °C under vigorous stirring for 4–6 hours. Monitor the consumption of the aryl bromide via LC-MS.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and partition with water. Extract the aqueous layer twice with EtOAc.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the C4-arylated intermediate via flash column chromatography (Hexanes/EtOAc).

Protocol B: Orthogonal SNAr Amination at C2

Scientific Causality: Polar aprotic solvents (NMP or DMF) are mandated here. They effectively solvate the cation of the base, leaving a "naked" and highly reactive anionic nucleophile[5]. The reaction is driven at elevated temperatures to overcome the activation energy barrier of disrupting the pyridine ring's aromaticity during the formation of the Meisenheimer intermediate[6].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, dissolve the C4-arylated intermediate (1.0 equiv) from Protocol A in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.5 M concentration).

  • Nucleophile & Base: Add the desired primary or secondary amine (1.5 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Reaction: Seal the vial and heat in a microwave reactor at 120 °C for 30–45 minutes (or conventionally heat at 100 °C for 12 hours).

  • Monitoring: Verify the displacement of the chloride by LC-MS. The 3-fluoro group ensures complete conversion without the need for Buchwald-Hartwig palladium catalysis.

  • Workup: Cool the mixture and pour it into ice water to precipitate the product. If the product does not precipitate, extract with Dichloromethane (DCM), wash extensively with water (to remove NMP) and brine, dry over MgSO4, and concentrate.

  • Isolation: Purify the final API scaffold via reverse-phase preparative HPLC or silica gel chromatography.

Mechanistic Pathways & Visualizations

Workflow A 2-Cl-3-F-5-Me-Py-4-B(OH)2 (Starting Block) B Suzuki-Miyaura Coupling (C4 Arylation) A->B + Ar-X, Pd cat. C C4-Arylated Intermediate (2-Cl-3-F-5-Me-Py-4-Ar) B->C D SNAr Amination (C2 Substitution) C->D + R-NH2, Base E Final API Scaffold (C2-Amino, C4-Aryl) D->E

Orthogonal synthetic workflow leveraging C4-Suzuki coupling followed by C3-Fluoro activated C2-SNAr.

ConformationalLock Ligand C2-Amino-3-Fluoro Pyridine (Pre-binding State) Intra Intramolecular F...H-N Bond (Conformational Lock) Ligand->Intra Induces planarity Target Kinase Hinge Region (ATP-Binding Pocket) Intra->Target Presents ideal pharmacophore Affinity Enhanced Target Affinity (Reduced Entropy Loss) Target->Affinity Synergistic binding

Pharmacological impact of the 3-fluoro group inducing a conformational lock for kinase hinge binding.

References

  • Sigma-Aldrich. "2-Chloro-3-fluoro-5-picoline-4-boronic acid | 1072952-39-6". Sigma-Aldrich Catalog. 1

  • NINGBO INNO PHARMCHEM. "The Power of Suzuki-Miyaura Coupling: Utilizing Pyridine-4-Boronic Acid in Synthesis". Nbinno. 2

  • ResearchGate. "The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction". ResearchGate Publications. 3

  • PMC. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?". National Institutes of Health. 4

  • Benchchem. "Nucleophilic Aromatic Substitution (SNAr) on Pyridines". Benchchem Technical Support Center. 5

  • ACS Publications. "Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration". Accounts of Chemical Research. 6

Sources

Application

Application Notes and Protocols for the Continuous Flow Synthesis of 2-Chloro-3-fluoro-5-picoline-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide to the continuous flow synthesis of 2-Chloro-3-fluoro-5-picoline-4-boronic acid, a key building block in me...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the continuous flow synthesis of 2-Chloro-3-fluoro-5-picoline-4-boronic acid, a key building block in medicinal chemistry. Boronic acids and their derivatives are crucial in drug discovery due to their versatile reactivity and unique biological interactions.[1][2] The application of continuous flow technology to the synthesis of this and similar organoboron compounds offers significant advantages over traditional batch processing, including enhanced safety, improved process control, and greater efficiency.[3][4][5] This guide will delve into the underlying principles, a detailed experimental protocol, and the integration of Process Analytical Technology (PAT) for real-time monitoring and control.

Introduction: The Strategic Advantage of Flow Chemistry for Boronic Acid Synthesis

2-Chloro-3-fluoro-5-picoline-4-boronic acid is a valuable intermediate in the synthesis of complex molecules for the pharmaceutical industry. The boronic acid functional group is a versatile handle for carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions.[1] Furthermore, the unique electronic properties of boron allow for specific interactions with biological targets, making boronic acid-containing molecules promising drug candidates.[2][6]

Traditional batch synthesis of organoboron compounds, particularly those involving organolithium intermediates, is often hampered by challenges related to the handling of highly reactive and unstable species, as well as difficulties in controlling reaction exotherms.[3][7] Continuous flow chemistry provides a robust solution to these issues by offering:

  • Enhanced Safety: The small reactor volumes inherent to flow chemistry minimize the amount of hazardous material at any given point, significantly reducing the risk of thermal runaways.[8]

  • Precise Process Control: Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities.[3][9]

  • Improved Efficiency: The continuous nature of the process reduces downtime and allows for the rapid synthesis of material on demand.[10]

  • Access to Novel Reactivity: Flow chemistry can enable the use of highly reactive intermediates that are difficult or impossible to handle in batch mode.[11][12]

Reaction Mechanism and Rationale

The proposed continuous flow synthesis of 2-Chloro-3-fluoro-5-picoline-4-boronic acid proceeds via a two-step sequence:

  • Directed ortho-metalation (DoM): A strong lithium amide base, such as lithium diisopropylamide (LDA), is used to selectively deprotonate the picoline ring at the 4-position, directed by the adjacent chloro and fluoro substituents. This forms a highly reactive pyridyl-lithium intermediate.

  • Borylation: The organolithium intermediate is then rapidly quenched with a boron electrophile, typically triisopropyl borate, to form the corresponding boronate ester, which upon aqueous work-up yields the desired boronic acid.

This sequence is particularly well-suited for continuous flow due to the transient and reactive nature of the organolithium species. The precise control of residence time in a microreactor ensures that the lithiated intermediate is generated and immediately consumed in the subsequent borylation step, minimizing decomposition and side reactions.[8][11]

Detailed Experimental Protocol

This protocol describes a representative continuous flow synthesis of 2-Chloro-3-fluoro-5-picoline-4-boronic acid.

Reagent and Stock Solution Preparation
  • Reagent A (Substrate): A 0.5 M solution of 2-chloro-3-fluoro-5-picoline in anhydrous tetrahydrofuran (THF).

  • Reagent B (Base): A 1.0 M solution of Lithium Diisopropylamide (LDA) in THF/hexanes.

  • Reagent C (Electrophile): A 1.0 M solution of triisopropyl borate in anhydrous THF.

  • Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl).

Continuous Flow System Setup

The following diagram illustrates the setup for the continuous flow synthesis:

Flow_Synthesis cluster_reagents Reagent Delivery cluster_reactors Reaction Zone cluster_workup Quenching & Collection PumpA Pump A (Substrate) Mixer1 T-Mixer 1 PumpA->Mixer1 0.5 mL/min PumpB Pump B (Base) PumpB->Mixer1 0.5 mL/min PumpC Pump C (Electrophile) Mixer2 T-Mixer 2 PumpC->Mixer2 1.0 mL/min Reactor1 Reactor 1 (1.0 mL) -40 °C Mixer1->Reactor1 Reactor1->Mixer2 Reactor2 Reactor 2 (2.0 mL) -40 °C Mixer2->Reactor2 BPR Back Pressure Regulator (10 bar) Reactor2->BPR Quench Quenching Vessel (Sat. NH4Cl) BPR->Quench Collection Product Collection Quench->Collection caption Figure 1: Continuous flow setup for the synthesis of 2-Chloro-3-fluoro-5-picoline-4-boronic acid.

Figure 1: Continuous flow setup for the synthesis of 2-Chloro-3-fluoro-5-picoline-4-boronic acid.

Synthesis Procedure
  • System Priming: Prime all pumps and lines with anhydrous THF.

  • Initiation of Flow: Start the pumps according to the flow rates specified in Figure 1 and the parameter table below.

  • Reaction:

    • The substrate and base streams converge in T-Mixer 1 and enter Reactor 1, where the lithiation occurs.

    • The resulting organolithium intermediate stream is then mixed with the electrophile stream in T-Mixer 2 before entering Reactor 2 for the borylation reaction.

  • Quenching: The product stream exits the back-pressure regulator and is collected in a vessel containing a stirred solution of saturated aqueous ammonium chloride.

  • Steady State: Allow the system to reach a steady state for approximately 3-5 reactor volumes before collecting the product.

  • Work-up and Purification:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude boronic acid can be purified by recrystallization or by performing an acidic/basic extraction.[13][14][15]

Process Parameters
ParameterValueRationale
Substrate Flow Rate 0.5 mL/minControls the stoichiometry and residence time.
Base Flow Rate 0.5 mL/minEnsures a slight excess of base for complete lithiation.
Electrophile Flow Rate 1.0 mL/minProvides a stoichiometric amount of the borylating agent.
Reactor 1 Temperature -40 °CLow temperature is crucial for the stability of the organolithium intermediate.[7][11]
Reactor 2 Temperature -40 °CMaintains a low temperature for the borylation reaction.
Residence Time (Reactor 1) 1.0 minSufficient time for complete lithiation.[11]
Residence Time (Reactor 2) 1.0 minAllows for complete borylation.
Back Pressure 10 barPrevents solvent outgassing and ensures stable flow.

Process Analytical Technology (PAT) for Real-Time Monitoring

The integration of PAT is crucial for understanding and controlling the continuous synthesis process.[9]

PAT_Workflow cluster_synthesis Continuous Synthesis cluster_pat PAT Integration cluster_control Process Control Reagents Reagent Streams Reactor Flow Reactor Reagents->Reactor ProductStream Product Stream Reactor->ProductStream IR In-line FTIR ProductStream->IR Real-time monitoring NMR Online NMR ProductStream->NMR Structural information HPLC Online HPLC ProductStream->HPLC Purity and conversion Control Control System (Feedback Loop) IR->Control NMR->Control HPLC->Control Control->Reagents Adjust flow rates, temperature, etc. caption Figure 2: Integration of PAT for real-time monitoring and control.

Figure 2: Integration of PAT for real-time monitoring and control.

  • In-line FTIR Spectroscopy: Can be used to monitor the consumption of starting material and the formation of the product in real-time by tracking characteristic vibrational bands.[9]

  • Online HPLC/UPLC: Allows for the determination of reaction conversion, yield, and impurity profiles by automatically sampling and analyzing the reaction stream.[8]

  • In-line NMR Spectroscopy: Provides detailed structural information about the species in the reaction mixture, aiding in mechanistic understanding and troubleshooting.[8][9]

Data from these PAT tools can be fed into a control system to create a feedback loop, allowing for the automated adjustment of process parameters to maintain optimal performance.

Safety Considerations

The use of organolithium reagents requires strict safety protocols, even in a continuous flow setup.

  • Air and Moisture Exclusion: The entire system must be thoroughly dried and maintained under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the organolithium species and potential fire hazards.

  • Reagent Handling: Organolithium reagents are pyrophoric and should be handled with appropriate personal protective equipment (PPE) in a fume hood.

  • Pressure Management: The use of a back-pressure regulator requires careful monitoring to prevent over-pressurization of the system.

  • Leak Detection: Regularly inspect all connections for leaks.

  • Emergency Procedures: Have appropriate quenching agents (e.g., isopropanol) and fire extinguishing equipment readily available.

The inherent safety of flow chemistry is a significant advantage, but it does not eliminate the need for careful planning and execution of experiments involving hazardous materials.[8]

Conclusion

The continuous flow synthesis of 2-Chloro-3-fluoro-5-picoline-4-boronic acid represents a modern, efficient, and safer approach to the production of this valuable pharmaceutical intermediate. By leveraging the precise control and enhanced safety of flow chemistry, researchers and drug development professionals can accelerate the synthesis of complex molecules and improve the overall efficiency of the drug discovery and development process. The integration of PAT further enhances process understanding and control, paving the way for more robust and reliable manufacturing processes.

References

  • Wietelmann, U., et al. (2022). Continuous Processing of Concentrated Organolithiums in Flow Using Static and Dynamic Spinning Disc Reactor Technologies. Organic Process Research & Development.
  • De Angelis, S., et al. (2025). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. MDPI.
  • ResearchGate. (n.d.). Continuous flow process for the safe handling of organolithium-based reactions.
  • Vapourtec. (2022). Continuous processing of concentrated organolithiums in flow using static and dynamic spinning disc reactor technologies.
  • Nagaki, A., & Yoshida, J. (n.d.). Use of Organolithiums in Flow Chemistry.
  • Bregent, T., et al. (n.d.).
  • Power, M. (2020). Organolithium Bases in flow chemistry: a review. CORA.
  • Hafner, A., et al. (2016). Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s. Organic Letters.
  • Power, M., et al. (2020). Organolithium Bases in Flow Chemistry: A Review. Organic Process Research & Development.
  • ResearchGate. (n.d.).
  • Kockmann, N., et al. (2016). A Simple Scale-up Strategy for Organolithium Chemistry in Flow Mode: From Feasibility to Kilogram Quantities. Organic Process Research & Development.
  • ResearchGate. (n.d.). Continuous-flow deprotolithiation with LDA on 2-chloro-3-bromopyridine.
  • Zhang, L., & Jiao, L. (2025). N-Boryl Pyridyl Anion Chemistry. Accounts of Chemical Research.
  • Shu, W., et al. (2011). Continuous-flow synthesis of biaryls enabled by multistep solid-handling in a lithiation/borylation/Suzuki-Miyaura cross-coupling sequence. PubMed.
  • De Angelis, S., et al. (2025). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective.
  • ResearchGate. (n.d.).
  • ResearchGate. (2016).
  • ResearchGate. (2016). Can I remove boronic acid using Work up process?
  • UCLA Chemistry. (n.d.). Workup Tricks: Reagents.
  • Reddit. (2017). Trying to remove a boronic acid in a workup. Help!
  • da Silva, J., et al. (n.d.).
  • Scientific Update. (2024). Singing in the Rain- Removing Residual Lithium Salts From Flow Reactors Under Anhydrous Conditions.
  • Sigma-Aldrich. (n.d.). 2-Chloro-3-fluoro-5-picoline-4-boronic acid.
  • Noble, A., & Anderson, J. (n.d.).
  • Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure.
  • Royal Society of Chemistry. (n.d.).
  • Anghel, N., et al. (2024).
  • Venkat Rao, S., et al. (2011).
  • Thiec, C., et al. (2023).
  • Lab Alley. (2025).

Sources

Technical Notes & Optimization

Troubleshooting

optimizing yield for 2-Chloro-3-fluoro-5-picoline-4-boronic acid Suzuki coupling

Welcome to the Advanced Applications Support Center . This portal is designed for researchers, scientists, and drug development professionals facing challenges with highly functionalized, sterically hindered heteroaryl c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center . This portal is designed for researchers, scientists, and drug development professionals facing challenges with highly functionalized, sterically hindered heteroaryl cross-couplings.

Below is the comprehensive troubleshooting guide and self-validating methodology for optimizing the Suzuki-Miyaura coupling of 2-Chloro-3-fluoro-5-picoline-4-boronic acid (also known as 2-Chloro-3-fluoro-5-methylpyridine-4-boronic acid).

PART 1: Mechanistic Triage (The "Why" Before the "How")

Coupling 2-chloro-3-fluoro-5-methylpyridine-4-boronic acid presents a "perfect storm" of synthetic challenges. As an application scientist, you must understand the causality behind the failure modes before attempting to optimize the reaction:

  • Extreme Protodeboronation Risk (Electronic Instability): The pyridine ring is inherently electron-deficient. The addition of a 2-chloro and 3-fluoro group withdraws electron density even further. This makes the boron atom highly Lewis acidic, readily coordinating with aqueous bases to form a boronate complex. Because the resulting pyridyl carbanion is highly stabilized by the adjacent fluorine, the C–B bond rapidly cleaves (protodeboronation) before coupling can occur .

  • The Transmetalation Wall (Steric Hindrance): The boronic acid is located at the 4-position, flanked by a fluorine atom (3-position) and a methyl group (5-position). This di-ortho-substitution creates massive steric bulk, drastically slowing down the transmetalation step—the critical bottleneck in hindered Suzuki couplings .

  • Chemoselectivity Betrayal (Competitive Oxidative Addition): The 2-chloro substituent is a viable electrophile for palladium. If your primary coupling partner is not sufficiently reactive, or if your catalyst is unselective, the palladium will undergo oxidative addition at the 2-chloro position, leading to homocoupling or complex oligomeric mixtures .

CatalyticCycle Pd0 Active Pd(0)L_n (e.g., XPhos-Pd) PdII_Ox Ar-Pd(II)-X (Stable Intermediate) Pd0->PdII_Ox Oxidative Addition (Fast with Ar-Br/I) PdII_Trans Ar-Pd(II)-Pyridine (Sterically Congested) PdII_Ox->PdII_Trans Transmetalation (BOTTLENECK) Product Target Biaryl Product (High Yield) PdII_Trans->Product Reductive Elimination (Fast) Product->Pd0 Catalyst Regeneration Boronic 2-Cl-3-F-5-Me-Py-4-B(OH)2 (Highly Hindered) Boronic->PdII_Trans Weak Base Decomp Protodeboronation (Base-Catalyzed Hydrolysis) Boronic->Decomp Strong/Excess Base (Failure Pathway)

Figure 1: Mechanistic pathways highlighting the transmetalation bottleneck and protodeboronation risk.

PART 2: Interactive Troubleshooting Guide (FAQ)

Q1: My LC-MS shows complete consumption of the boronic acid, but I only recover unreacted aryl halide and a mass corresponding to 2-chloro-3-fluoro-5-methylpyridine. What happened? A1: You are experiencing rapid protodeboronation. The base in your reaction (likely Na₂CO₃ or NaOH) attacked the highly electrophilic boron, cleaving the C-B bond.

  • The Fix: You must decelerate the hydrolysis. Switch to a weaker, non-nucleophilic base like anhydrous K₃PO₄ or use a fluoride source like CsF. If using aqueous conditions, minimize the water ratio (e.g., 4:1 Dioxane:H₂O) or switch to strictly anhydrous conditions with CsF to starve the protodeboronation pathway of protons.

Q2: I switched to a weaker base, but now the reaction stalls at 15% conversion. Both starting materials are just sitting there. Why? A2: You have solved the electronic problem but hit the steric wall. Your current catalyst (likely Pd(PPh₃)₄ or Pd(dppf)Cl₂) cannot overcome the steric clash between the di-ortho-substituted boronic acid and the Pd(II) intermediate during transmetalation.

  • The Fix: Accelerate transmetalation by switching to a highly active, bulky, electron-rich Buchwald precatalyst. XPhos Pd G3 or SPhos Pd G3 are engineered specifically to force sterically hindered substrates together while preventing the pyridine nitrogen from poisoning the palladium center.

Q3: My yield is decent, but I'm seeing complex, high-molecular-weight byproducts and loss of the 2-chloro handle. How do I preserve the C-Cl bond for downstream functionalization? A3: Your catalyst is exhibiting poor chemoselectivity and is undergoing competitive oxidative addition at the 2-chloro position of your boronic acid.

  • The Fix: Ensure your primary coupling partner is an aryl bromide or aryl iodide (not an aryl chloride). Lower the reaction temperature to 60°C. XPhos Pd G3 is highly active at lower temperatures and strongly prefers inserting into C-Br or C-I bonds over C-Cl bonds, ensuring the 2-chloro group remains untouched.

OptimizationLogic Start Analyze Reaction Failure Q1 Is Boronic Acid Consumed w/o Product? Start->Q1 Protodeb Protodeboronation (Base-Catalyzed) Q1->Protodeb Yes Q2 Is Starting Material Unreacted? Q1->Q2 No Sol1 Action: Switch to weak base (K3PO4) & lower water content Protodeb->Sol1 Steric Steric Hindrance (Failed Transmetalation) Q2->Steric Yes Q3 Are Oligomers/ Homocouplers Forming? Q2->Q3 No Sol2 Action: Use bulky electron-rich ligands (XPhos Pd G3) Steric->Sol2 Chemo Poor Chemoselectivity (2-Cl Oxidative Addition) Q3->Chemo Yes Sol3 Action: Use Ar-I/Br partners & lower temp to spare C-Cl Chemo->Sol3

Figure 2: Diagnostic flowchart for troubleshooting highly functionalized pyridine Suzuki couplings.

PART 3: Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and expected outcomes when coupling 2-chloro-3-fluoro-5-methylpyridine-4-boronic acid with a standard aryl bromide.

Catalyst SystemBase / SolventTemp (°C)Protodeboronation RiskChemoselectivity (2-Cl)Expected Yield
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ / Toluene:H₂O90High Poor< 15%
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O80ModerateModerate30 - 45%
XPhos Pd G3 (2 mol%) K₃PO₄ / Dioxane:H₂O 60 Low Excellent 75 - 85%
RuPhos Pd G3 (2 mol%)CsF / Anhydrous Dioxane80Very LowGood70 - 80%

PART 4: Self-Validating Experimental Protocol

This protocol utilizes XPhos Pd G3 and a biphasic weak-base system to thread the needle between accelerating transmetalation and suppressing protodeboronation. It is designed as a self-validating system—meaning each critical phase has an observable checkpoint to confirm success before proceeding.

Materials Required:

  • Aryl bromide coupling partner (1.0 equiv)

  • 2-Chloro-3-fluoro-5-methylpyridine-4-boronic acid (1.5 equiv) (Note: Excess is used to buffer against unavoidable trace protodeboronation).

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • K₃PO₄ (aqueous, 0.5 M) (3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology:

Step 1: System Deoxygenation (Critical for low catalyst loading)

  • To an oven-dried Schlenk flask equipped with a stir bar, add the aryl bromide (1.0 mmol) and 2-chloro-3-fluoro-5-methylpyridine-4-boronic acid (1.5 mmol).

  • Add 1,4-Dioxane (8.0 mL).

  • Sparge the solution with ultra-pure Argon for 15 minutes.

  • Validation Checkpoint 1: The solution should be completely clear. Any cloudiness indicates degraded boronic acid or wet solvent.

Step 2: Catalyst Activation 4. Briefly open the flask under a positive flow of Argon and add XPhos Pd G3 (2 mol%). 5. Stir at room temperature for 5 minutes.

  • Validation Checkpoint 2: The solution will transition from colorless/pale yellow to a distinct reddish-brown tint. This visual cue confirms the successful generation of the active L-Pd(0) species. If it turns black, your system has oxygen contamination and the Pd has crashed out.

Step 3: Reaction Execution 6. Add degassed 0.5 M aqueous K₃PO₄ (6.0 mL, 3.0 mmol) via syringe. 7. Heat the biphasic mixture to 60°C with vigorous stirring (1000 RPM) to ensure phase mixing. 8. Monitor the reaction via LC-MS at 1 hour and 4 hours.

  • Validation Checkpoint 3 (Self-Correction): Look at the LC-MS trace. Do not just look for product. Check the Aryl Bromide peak. If the boronic acid mass is gone but the Aryl Bromide remains, you have a protodeboronation leak. If this occurs, immediately halt, and for the next run, switch to the anhydrous CsF protocol.

Step 4: Workup and Chemoselectivity Verification 9. Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). 10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. 11. Purify via flash chromatography.

  • Validation Checkpoint 4: Run a ¹H NMR and ¹³C NMR of the purified product. Verify the presence of the 2-chloro substituent (typically a distinct shift in the pyridine carbon backbone) to confirm chemoselectivity was maintained and no homocoupling occurred.

PART 5: References

  • Title: Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Optimization

ideal storage conditions to prevent boroxine formation in 2-Chloro-3-fluoro-5-picoline-4-boronic acid

A Guide to Preventing, Detecting, and Managing Boroxine Formation Welcome to the technical support guide for 2-Chloro-3-fluoro-5-picoline-4-boronic acid. This document, prepared by our senior application scientists, prov...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing, Detecting, and Managing Boroxine Formation

Welcome to the technical support guide for 2-Chloro-3-fluoro-5-picoline-4-boronic acid. This document, prepared by our senior application scientists, provides in-depth guidance for researchers, chemists, and drug development professionals on the optimal storage and handling of this valuable building block. Our goal is to help you mitigate the common issue of boroxine formation, ensuring the integrity of your starting material and the reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the stability and handling of 2-Chloro-3-fluoro-5-picoline-4-boronic acid.

Q1: What is a boroxine, and why is its formation a concern for my experiments?

A: A boroxine is a cyclic anhydride formed from the intermolecular dehydration of three boronic acid molecules.[1] This process involves the removal of three water molecules to create a stable, six-membered ring of alternating boron and oxygen atoms.[2][3]

The primary concern with boroxine formation is the impact on stoichiometry . When you weigh your "boronic acid" reagent, you are likely measuring an unknown mixture of the desired monomeric boronic acid and its corresponding boroxine.[4] This ambiguity can lead to several experimental issues:

  • Inaccurate Reagent Measurement: Since three molecules of boronic acid form one molecule of boroxine, the molecular weight is different, leading to incorrect molar calculations. It is common practice to add an excess of the boronic acid reagent to compensate for this.[5]

  • Reproducibility Challenges: The ratio of boronic acid to boroxine can vary between batches and even within the same bottle over time, leading to inconsistent reaction outcomes.

  • Altered Reactivity: While boroxines are often competent in cross-coupling reactions, their reactivity profile can differ from the corresponding boronic acid.[6]

The equilibrium between the boronic acid and the boroxine is reversible, driven by the presence or absence of water.[7][8]

Q2: What are the ideal storage conditions to prevent boroxine formation in 2-Chloro-3-fluoro-5-picoline-4-boronic acid?

A: Preventing boroxine formation hinges on rigorously controlling the storage environment to inhibit the dehydration process. Boronic acids are known to be hygroscopic, meaning they can attract moisture from the air, but it is the loss of this or structural water that leads to the anhydride.[9]

ParameterRecommendationRationale
Temperature -20°C Low temperatures significantly reduce the rate of the dehydration reaction. Several suppliers recommend storing pyridine-boronic acids at -20°C.[10][11]
Atmosphere Inert Gas (Argon or Nitrogen) Displacing air with an inert gas minimizes exposure to atmospheric moisture. This is critical, especially for long-term storage.[10]
Container Tightly-Sealed, Amber Glass Vial An airtight seal is the primary defense against moisture ingress.[12][13] Amber glass protects the compound from potential light-induced degradation.
Handling Minimize exposure to ambient air When not in use, the container should be sealed immediately. For weighing, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
Q3: I suspect my sample contains boroxine. How can I detect and quantify it?

A: Several analytical techniques can be used to identify the presence of boroxine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of boroxine can lead to broadened peaks or the appearance of multiple, complex signals in the ¹H, ¹³C, and ¹¹B NMR spectra.[1] A simple diagnostic test is to dissolve a small sample in a coordinating deuterated solvent like methanol-d4. This can help break up the boroxine and simplify the spectrum, providing a clearer picture of the monomeric species.[1]

  • Mass Spectrometry (MS): In mass spectrometry analysis, the boroxine will appear as a higher molecular weight species corresponding to the trimer of the boronic acid minus three molecules of water.[1][14]

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used to assess purity. However, be aware that on-column hydrolysis of the boroxine back to the boronic acid can occur, potentially simplifying the chromatogram and masking the true composition of the solid sample.[1] Using a buffered mobile phase, such as ammonium acetate, can help achieve more reproducible results.[15][16]

Q4: My analysis confirms boroxine is present. Can I convert it back to the boronic acid?

A: Yes, the formation of boroxine is generally a reversible process.[8] The equilibrium can be shifted back towards the boronic acid by the addition of water.[3]

A common laboratory practice involves dissolving the sample in a suitable organic solvent (like THF or dioxane) and adding a small amount of water, then stirring. The solvent can then be removed under reduced pressure. However, care must be taken during solvent removal to not excessively heat or dry the sample, as this can drive the equilibrium back towards the boroxine.[2] It's important to note that this procedure may not be perfectly efficient and is best used to prepare a solution for immediate use in a reaction.

Q5: Should I consider using a more stable derivative of the boronic acid for my experiments?

A: Absolutely. For applications requiring high precision, long-term stability, or challenging reaction conditions, using a protected form of the boronic acid is a superior strategy. These derivatives are designed to be more robust and circumvent the problems associated with boroxine formation.[17]

  • Pinacol Esters: These are perhaps the most common protecting groups. They are generally stable to silica gel chromatography and can often be used directly in Suzuki-Miyaura coupling reactions.[17][18]

  • MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids.[18][19] They are particularly valuable for slow-release cross-coupling, where the boronic acid is generated in situ, which is ideal for unstable boronic acids.[19]

  • Potassium Trifluoroborate Salts: These salts exhibit high stability and are often crystalline solids. The fluorine atoms reduce the Lewis acidity of the boron, making them highly stable towards oxidation.[17]

Part 2: Visual Guides & Workflows
Boronic Acid-Boroxine Equilibrium

The following diagram illustrates the reversible dehydration reaction that leads to boroxine formation. The key to preventing this is to control the environmental conditions to favor the boronic acid state.

G cluster_0 Boronic Acid Monomers cluster_1 Anhydride & Byproduct BA1 R-B(OH)₂ BA2 R-B(OH)₂ Boroxine Boroxine Ring (RBO)₃ BA2->Boroxine Dehydration (Heat, Anhydrous Conditions) Water 3 H₂O BA3 R-B(OH)₂ Boroxine->BA2 Hydrolysis (Addition of Water)

Caption: Reversible equilibrium between three boronic acid molecules and one boroxine molecule.

Troubleshooting Workflow: Suspected Boroxine Contamination

If you are concerned about the quality of your 2-Chloro-3-fluoro-5-picoline-4-boronic acid, follow this decision-making workflow.

workflow cluster_yes Boroxine Confirmed start Suspect Boroxine Formation (e.g., poor reactivity, inconsistent results) analyze Analyze Sample: ¹H NMR in CDCl₃ & MeOD-d₄ LC-MS start->analyze decision Boroxine Detected? analyze->decision no_boroxine Proceed with Caution: Monitor reaction closely. Re-evaluate storage conditions. decision->no_boroxine  No (Clean Spectra) option1 Option 1: Use As-Is & Adjust Stoichiometry (e.g., use 1.5 - 2.0 eq.) decision->option1 Yes option2 Option 2: Attempt Reversion via Hydrolysis (for immediate use) option3 Option 3: Resynthesize or Purchase Protected Derivative (e.g., MIDA Ester)

Caption: Decision workflow for handling suspected boroxine contamination in boronic acid samples.

Part 3: Standard Operating Procedures (SOPs)
SOP-01: Receipt and Storage of 2-Chloro-3-fluoro-5-picoline-4-boronic acid
  • Inspection: Upon receipt, inspect the container seal for integrity.

  • Inerting: If the vial is not sealed under an inert atmosphere, carefully open it inside a glovebox or glove bag. Backfill the vial with dry argon or nitrogen.

  • Sealing: Securely close the vial cap. For added protection, wrap the cap junction with Parafilm®.

  • Labeling: Ensure the vial is clearly labeled with the compound name, date of receipt, and storage conditions ("Store at -20°C under Inert Gas").

  • Storage: Immediately place the sealed vial in a designated -20°C freezer that is not subject to frequent temperature fluctuations.

SOP-02: Protocol for Reversion of Boroxine to Boronic Acid for Reaction Use

This protocol is intended for preparing a solution for immediate use and may not result in a pure, solid boronic acid.

  • Weighing: Weigh the required amount of the boronic acid/boroxine mixture into a clean, dry reaction flask under an inert atmosphere if possible.

  • Dissolution: Add the primary reaction solvent (e.g., 1,4-dioxane, THF) to the flask to dissolve the solid.

  • Hydrolysis: Add deionized water corresponding to approximately 5-10% of the total solvent volume.

  • Stirring: Stir the solution at room temperature for 30-60 minutes to allow the boroxine to hydrolyze.

  • Reaction Setup: Proceed immediately with the addition of other reagents for your planned reaction (e.g., Suzuki-Miyaura coupling). Do not attempt to isolate the solid boronic acid from this solution, as removal of the solvent will likely drive the equilibrium back towards the boroxine.

Part 4: References
  • Growth of Boronic Acid Based Two-Dimensional Covalent Networks on a Metal Surface under Ultrahigh Vacuum. ResearchGate. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

  • How to Store Boric Acid. Lab Alley. [Link]

  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC. [Link]

  • The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society. [Link]

  • Formation of boroxine: Its stability and thermodynamic parameters in solution. ScienceDirect. [Link]

  • The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. [Link]

  • Water-compatible dynamic covalent bonds based on a boroxine structure. PMC. [Link]

  • Borate handling and storage. U.S. Borax. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

  • The Boroxine–Boronic Acid Equilibrium. PubMed. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • Protecting Groups for Boronic Acids. Chem-Station. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. PubMed. [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

  • Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing fluorinated vs non-fluorinated picoline boronic acids in cross-coupling

Fluorinated vs. Non-Fluorinated Picoline Boronic Acids in Suzuki-Miyaura Cross-Coupling: A Mechanistic and Performance Guide The synthesis of pyridine-containing biaryls is a cornerstone of modern drug discovery and agro...

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Author: BenchChem Technical Support Team. Date: March 2026

Fluorinated vs. Non-Fluorinated Picoline Boronic Acids in Suzuki-Miyaura Cross-Coupling: A Mechanistic and Performance Guide

The synthesis of pyridine-containing biaryls is a cornerstone of modern drug discovery and agrochemical development. However, the use of 2-pyridyl and picoline (methylpyridyl) boronic acids in Suzuki-Miyaura cross-coupling remains notoriously challenging due to their inherent instability and poor reactivity[1].

As an application scientist, selecting the right heterocyclic building block requires moving beyond trial-and-error and understanding the fundamental physical chemistry governing the catalytic cycle. This guide provides an objective, data-driven comparison of non-fluorinated picoline boronic acids versus their fluorinated counterparts, detailing the causality behind their divergent reactivities and offering self-validating experimental protocols.

Mechanistic Insights: The Causality of Protodeboronation

To understand why non-fluorinated picoline boronic acids frequently fail in cross-coupling, we must examine the kinetics of protodeboronation. According to comprehensive in situ kinetic studies, the decomposition of heteroaryl boronic acids is fundamentally dictated by pH and the basicity of the heterocyclic nitrogen[2].

  • Non-Fluorinated Picoline Boronic Acids (e.g., 2-Methyl-3-pyridylboronic acid): The electron-donating methyl group increases the basicity of the pyridine nitrogen. Under the mildly basic conditions required for Suzuki-Miyaura coupling (pH 7–9), the nitrogen becomes protonated while the boronic acid forms an anionic boronate. This creates a highly reactive zwitterionic intermediate[2]. This zwitterion undergoes intramolecular hydrogen bonding, perfectly positioning a proton to attack the ipso-carbon, leading to the rapid expulsion of boric acid (protodeboronation)[3].

  • Fluorinated Analogs (e.g., 2-Fluoro-3-pyridylboronic acid): The introduction of a highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect, which drastically reduces the basicity of the pyridine nitrogen[4]. Consequently, the formation of the deleterious zwitterionic intermediate is suppressed at the reaction pH[2]. The boronic acid remains stable as the active boronate anion, allowing the slower transmetalation step to proceed efficiently without competing degradation, enabling high-yielding syntheses of complex fluorinated heterocycles[5].

Mechanism cluster_0 Non-Fluorinated (Picoline) cluster_1 Fluorinated Analog A Picoline Boronic Acid (High N-Basicity) B Zwitterionic Intermediate (H-Bonding to Boronate) A->B C Rapid Protodeboronation (Yield Loss) B->C D Fluorinated Pyridyl Boronic Acid (Low N-Basicity) E No Stable Zwitterion (Disrupted H-Bonding) D->E F Efficient Transmetalation (High Yield) E->F

Mechanistic divergence: Zwitterion-driven protodeboronation vs. fluorine-stabilized transmetalation.

Data-Driven Performance Comparison

The electronic modifications introduced by fluorine substitution manifest directly in the benchtop performance of these reagents. The table below summarizes the quantitative differences between the two classes of boronic acids.

Performance MetricNon-Fluorinated Picoline Boronic AcidFluorinated Pyridyl Boronic Acid
Nitrogen Basicity (pKa) High (~5.5 - 6.0)Very Low (< 1.0)
Dominant Species (pH 7-8) Zwitterion (Prone to degradation)Boronate Anion (Active for cross-coupling)
Protodeboronation Half-Life ( t1/2​ ) Minutes to HoursDays
Transmetalation Efficiency Poor (Outcompeted by degradation)Excellent (Stable intermediate)
Typical Suzuki-Miyaura Yield 20% - 40% (Requires slow-release MIDA)75% - 95% (Standard catalytic conditions)

Experimental Protocols: Self-Validating Suzuki-Miyaura Workflow

To ensure scientific integrity and reproducible results, cross-coupling protocols must be designed as self-validating systems. The following methodology includes an internal control to isolate the rate of protodeboronation from the rate of cross-coupling.

Objective: To couple a fluorinated or non-fluorinated picoline boronic acid with an aryl halide while simultaneously quantifying the intrinsic stability of the boronic acid batch.

Step-by-Step Methodology:

  • Substrate & Control Preparation:

    • Action: Set up two parallel reaction vials. Vial A (Reaction) contains the aryl halide (1.0 eq) and the boronic acid (1.5 eq). Vial B (Control) contains only the boronic acid (1.5 eq) and no electrophile.

    • Causality: The control vial acts as a self-validating baseline. By analyzing Vial B, you can determine the intrinsic rate of protodeboronation under the exact reaction conditions, ensuring that any yield loss in Vial A is accurately attributed to either substrate degradation or poor transmetalation.

  • Catalyst & Ligand Addition:

    • Action: Add 5 mol% Pd(dppf)Cl₂ to both vials.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. This is critical to turn over the catalytic cycle faster than the boronic acid can degrade.

  • Biphasic Solvent & Base Selection:

    • Action: Add a 4:1 mixture of 1,4-Dioxane and water, followed by K₃PO₄ (2.0 eq).

    • Causality: Water is strictly required to hydrolyze the precatalyst and generate the active boronate anion. K₃PO₄ is chosen over stronger bases (like NaOH) to maintain a mildly basic pH, which is sufficient for boronate formation but minimizes hydroxide-mediated degradation pathways.

  • Controlled Heating:

    • Action: Degas the mixtures via sparging with N₂ for 10 minutes, then heat to 70°C for 4-12 hours.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling (dimerization) of the boronic acid, which would skew the degradation analysis.

  • In-Process Analytics:

    • Action: At t = 2h, sample both vials for LC-MS or ¹⁹F NMR analysis.

    • Causality: ¹⁹F NMR is particularly powerful for fluorinated substrates, allowing direct integration of the Ar-F signal of the cross-coupled product versus the protodeboronated fluoro-pyridine, validating the reaction's efficiency in real-time.

Workflow Step1 1. Substrate & Control Prep (Include Halide-Free Control) Step2 2. Catalyst Activation (Pd(dppf)Cl2, 5 mol%) Step1->Step2 Step3 3. Biphasic Solvent & Base (Dioxane/H2O, K3PO4) Step2->Step3 Step4 4. Controlled Heating (60-80°C, Inert Atmosphere) Step3->Step4 Step5 5. In-Process Analytics (Quantify via LC-MS/19F NMR) Step4->Step5 Step6 6. Workup & Isolation (Chromatography/Crystallization) Step5->Step6

Self-validating experimental workflow for high-throughput Suzuki-Miyaura cross-coupling.

Sources

Comparative

Mass Spectrometry Validation of 2-Chloro-3-fluoro-5-picoline-4-boronic Acid Synthesized Products: A Comparative Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the analytical bottleneck of validating highly functionalized heterocyclic building blocks. 2-Chloro-3-fluoro-5-picoline-4-boronic a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the analytical bottleneck of validating highly functionalized heterocyclic building blocks. 2-Chloro-3-fluoro-5-picoline-4-boronic acid (CAS: 1072952-39-6) is a prime example: a sterically hindered, multi-halogenated pyridine boronic acid that is indispensable for generating complex biaryls via Suzuki-Miyaura cross-coupling.

However, validating the synthesized products—and the unreacted boronic acid precursor—presents distinct mass spectrometry (MS) challenges. Boronic acids are notoriously labile in the gas phase, prone to thermal dehydration (forming boroxines) and protodeboronation. Furthermore, the basic pyridine nitrogen and electron-withdrawing halogens create competing ionization pathways.

This guide objectively compares the analytical platforms used for validating these cross-coupled products, provides mechanistic insights into their ionization behavior, and details a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol.

Mechanistic Insights into Ionization: The Causality of MS Behavior

To design a robust MS method, we must first understand the intrinsic chemical causality driving the molecule's behavior in the ion source.

  • The Pyridine Nitrogen (Positive Ionization Driver): In the cross-coupled products, the pyridine ring acts as a strong Brønsted base. When subjected to Electrospray Ionization (ESI) in an acidic mobile phase (e.g., 0.1% formic acid), the nitrogen is readily protonated, driving high-efficiency formation of [M+H]+ ions.

  • The Boronic Acid Moiety (Negative Ionization Driver): If you are analyzing the unreacted 2-Chloro-3-fluoro-5-picoline-4-boronic acid itself, positive ESI often yields messy spectra dominated by dehydration artifacts. Because boronic acids act as Lewis acids, they form highly stable anionic complexes. Consequently, negative ion ESI-MS is a far more powerful and sensitive tool for analyzing the free boronic acid precursor[1], as it readily forms [M−H]− or adducts with mobile phase modifiers.

  • The Halogen Signature (The Internal Validator): The presence of the chlorine atom provides a built-in validation mechanism. Chlorine exists naturally as 35Cl and 37Cl in a roughly 3:1 ratio. Any legitimate product peak must exhibit this exact isotopic spacing and intensity ratio. If a peak matches the exact mass but lacks the 3:1 signature, it is an isobaric artifact or a dechlorinated side-product.

Ionization_Logic A Coupled Pyridine Product B Formic Acid Addition (pH < 3) A->B C Pyridine N Protonation [M+H]+ B->C D ESI Droplet Desolvation C->D E Gas-Phase Ion Detection D->E

Mechanistic pathway of positive-ion ESI-MS for pyridine-containing cross-coupled products.

Analytical Platform Comparison

Not all mass spectrometers are created equal when handling halogenated pyridine boronic acids. Table 1 objectively compares the performance of three common platforms. For highly sensitive and reproducible measurements of these ligands in complex reaction mixtures, LC-MS/MS (using TOF or Orbitrap analyzers) remains the gold standard[2].

Table 1: Comparison of MS Platforms for Pyridine-Boronic Acid Derivatives

Analytical PlatformIonization ModeBest Used ForKey LimitationsCausality for Performance
ESI-LC-HRMS (TOF/Orbitrap)+ESI / -ESIIntact cross-coupled products & reaction monitoring.Requires careful pH control to prevent column tailing.Soft ionization preserves the molecule; high resolution easily resolves the 35Cl/37Cl isotopes from background matrix.
GC-MS (Electron Impact)EI (70 eV)Low-MW, volatile coupled products.Fails for free boronic acids unless derivatized to pinacol esters.Hard ionization (EI) causes severe fragmentation. The free boronic acid thermally dehydrates to a boroxine trimer in the GC inlet.
MALDI-TOF +MALDIHigh-throughput screening of purified libraries.Poor performance for crude mixtures < 400 Da.Matrix ions (e.g., CHCA or DHB) heavily interfere with the low-mass region where these small molecule products elute.

Self-Validating Experimental Protocol: LC-ESI-MS

A protocol is only as good as its ability to flag its own errors. The following methodology for validating the Suzuki-Miyaura coupling products of 2-Chloro-3-fluoro-5-picoline-4-boronic acid[3] incorporates internal checks to prevent false positives.

Step 1: Reaction Quench and Extraction (Sample Prep)
  • Quench: Aliquot 10 µL of the crude Suzuki coupling mixture into 90 µL of aqueous NH4​Cl (sat.). Causality: This immediately halts the palladium-catalyzed reaction and neutralizes basic additives, preventing downstream degradation.

  • Extract: Add 200 µL of Ethyl Acetate (EtOAc) containing 1 µg/mL of 2-chloropyridine as an Internal Standard (IS). Vortex for 30 seconds and centrifuge at 10,000 x g for 2 minutes.

  • Dilute: Transfer 50 µL of the organic layer to an LC vial and evaporate to dryness. Reconstitute in 1 mL of 50:50 Water:Acetonitrile.

Step 2: UHPLC Separation
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid). Causality: Formic acid ensures the pyridine nitrogen remains fully protonated, preventing peak tailing and maximizing +ESI efficiency.

  • Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

Step 3: High-Resolution MS Detection & Validation
  • Source Parameters: Capillary voltage at 3.0 kV (+ESI), Desolvation temperature at 350°C.

  • Self-Validation Check 1 (System Health): Verify the presence of the 2-chloropyridine IS peak. If absent, the injection failed or the source is fouled. Do not proceed with data analysis.

  • Self-Validation Check 2 (Isotope Matching): Locate the exact mass of the target coupled product. The software must confirm a ~3:1 ratio between the monoisotopic peak ( 35Cl ) and the M+2 peak ( 37Cl ).

MS_Workflow A Suzuki-Miyaura Cross-Coupling B Quench & Extract (Self-Validating Prep) A->B C UHPLC Separation (C18 Column) B->C D ESI-MS Ionization (Positive Mode) C->D E High-Res Mass Analysis (TOF / Orbitrap) D->E F Isotopic Pattern Matching (3:1 Cl Signature) E->F

Workflow for LC-ESI-MS validation of 2-Chloro-3-fluoro-5-picoline-4-boronic acid coupled products.

Experimental Data: Performance Metrics

To benchmark this protocol, we synthesized a model Suzuki product by coupling 2-Chloro-3-fluoro-5-picoline-4-boronic acid with 4-bromotoluene[4]. We also analyzed the free boronic acid and its pinacol ester derivative to demonstrate the shift in optimal ionization modes.

As shown in Table 2, the free boronic acid performs exceptionally well in negative mode, while the protected ester and the final cross-coupled product are validated with sub-3 ppm mass accuracy in positive mode. Crucially, the theoretical 3:1 isotopic ratio of the chlorine atom is preserved across all valid analytes, serving as the ultimate confirmation of structural integrity.

Table 2: High-Resolution ESI-MS Data for 2-Chloro-3-fluoro-5-picoline derivatives

AnalyteIonization ModeTheoretical m/zObserved m/zMass Error (ppm) 35Cl : 37Cl Ratio
Free Boronic Acid (Precursor)-ESI [M−H]− 188.0086188.0091+2.63.1 : 1
Pinacol Ester (Protected Precursor)+ESI [M+H]+ 272.1020272.1025+1.83.0 : 1
Suzuki Product (w/ 4-Tolyl group)+ESI [M+H]+ 236.0639236.0642+1.33.0 : 1

References

  • Scalable Synthesis of ABBV-105 Enabled by Suzuki Coupling with Low Pd Loading, Ru-Catalyzed Asymmetric Hydrogenation, and Acylation Using Impinging Jet. Organic Process Research & Development.[Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts.[Link]

  • Utilization of Negative Ion ESI-MS and Tandem Mass Spectrometry To Detect and Confirm the NADH−Boric Acid Complex. Journal of Chemical Education.[Link]

  • Advancing ASMS with LC-MS/MS for the discovery of novel PDCL2 ligands from DNA-encoded chemical library selections. NIH PubMed Central (PMC).[Link]

Sources

Validation

Validating Regioselectivity in 2-Chloro-3-fluoro-5-picoline-4-boronic Acid Substitutions: A Comparative Guide

Introduction & Mechanistic Rationale In modern drug discovery, densely functionalized pyridine building blocks are highly prized for their ability to navigate complex structure-activity relationship (SAR) landscapes. Amo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern drug discovery, densely functionalized pyridine building blocks are highly prized for their ability to navigate complex structure-activity relationship (SAR) landscapes. Among these, 2-Chloro-3-fluoro-5-picoline-4-boronic acid (CAS: 1072952-39-6) stands out as a uniquely versatile, yet synthetically challenging, intermediate.

The core challenge in utilizing this building block lies in its nature as a bifunctional "AB-type" monomer. It possesses both a nucleophilic cross-coupling site (the C4-boronic acid) and an electrophilic site (the C2-chloride). When subjected to standard transition-metal catalysis, these competing reactive centers frequently lead to uncontrolled oligomerization or self-condensation. Achieving orthogonal regioselectivity requires a deep understanding of the molecule's push-pull electronics:

  • The C4-Boronic Acid: This site is sterically shielded by the adjacent C3-fluorine and C5-methyl groups. Successful transmetalation requires an active palladium catalyst and sufficient thermal energy, though side reactions such as protodeboronation or ligand-derived phenylated impurities can occur if the catalytic cycle stalls[1].

  • The C2-Chloride: The C-Cl bond is electronically activated by the ortho-nitrogen and the inductive electron-withdrawing effect of the C3-fluorine. While typically less reactive than aryl bromides in cross-coupling, it is highly susceptible to oxidative addition under harsh conditions or when electron-rich ligands are employed[2]. Furthermore, this electron deficiency makes the C2 position a prime candidate for Nucleophilic Aromatic Substitution (SNAr)[3].

To deploy this building block effectively, researchers must utilize catalytic systems that kinetically favor one specific pathway while completely suppressing the other.

Orthogonal Reactivity Mapping

The following diagram illustrates the divergent synthetic pathways available for this molecule, highlighting the critical reagents required to direct the reaction exclusively to the C4 or C2 position.

Regioselectivity cluster_C4 Path A: C4-Selective Suzuki cluster_C2 Path B: C2-Selective SNAr cluster_Self Path C: Undesired SM 2-Chloro-3-fluoro-5-picoline- 4-boronic acid (Bifunctional AB Monomer) CondA Mild Pd(0) Catalyst Pd(dppf)Cl2, Na2CO3 Ar-Br/I, 60-80°C SM->CondA Ar-Br outcompetes C2-Cl CondB Nucleophilic Amine/Alkoxide Base (DIPEA), 100°C Metal-Free SM->CondB SNAr at C2 CondC Harsh Pd(0) Conditions Strong Base, High Temp SM->CondC Non-selective ProdA C4-Arylated Pyridine (C2-Cl Intact) CondA->ProdA ProdB C2-Substituted Pyridine (C4-B(OH)2 Intact) CondB->ProdB ProdC Oligomerization / Self-Condensation CondC->ProdC

Divergent regioselective pathways for 2-Chloro-3-fluoro-5-picoline-4-boronic acid substitutions.

Comparative Evaluation of Catalytic Systems

To validate the performance of different methodologies, we compare three distinct approaches for functionalizing this building block. The goal is to achieve high yields while maintaining a strict regioselectivity ratio (Target Site vs. Undesired Site/Self-Condensation).

As established in literature regarding functionalized pyridylboronic acids, the choice of the coupling partner and the steric bulk of the catalyst are the primary determinants of chemoselectivity[4].

Quantitative Performance Data
StrategyCatalyst / ReagentsTarget SiteTemp (°C)Yield (%)Regioselectivity (Target:Other)
A: Suzuki-Miyaura Pd(dppf)Cl₂, Na₂CO₃C4 (Boronic Acid)7082 - 88> 95:5
B: SNAr DIPEA, Secondary AmineC2 (C-Cl Bond)11075 - 85> 99:1
C: Sequential One-Pot 1. Pd(dppf)Cl₂ 2. Pd₂(dba)₃, XPhosC4 then C270 then 10065 - 7290:10

Experimental Protocols & Causality

The following protocols are designed as self-validating systems. By strictly adhering to the specified temperatures and ligand choices, the kinetic barriers of the undesired pathways remain insurmountable, ensuring high-fidelity regioselectivity.

Protocol A: C4-Selective Suzuki-Miyaura Coupling

Objective: Couple an external aryl bromide at the C4 position while preserving the C2-Cl bond for downstream functionalization.

  • Reagent Charging: To an oven-dried Schlenk flask under argon, add 2-Chloro-3-fluoro-5-picoline-4-boronic acid (1.0 equiv), the target Aryl Bromide (1.2 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

    • Causality Note: Pd(dppf)Cl2​ is selected because its large bite angle and moderate electron density facilitate transmetalation at the sterically hindered C4-boronic acid, but it is not sufficiently electron-rich to promote oxidative addition into the C2-Cl bond at moderate temperatures.

  • Solvent Addition: Add a thoroughly degassed mixture of 1,4-Dioxane and 2M aqueous Na2​CO3​ (3:1 v/v ratio).

  • Thermal Activation: Heat the reaction mixture to 70 °C and stir vigorously for 12 hours.

    • Causality Note: Exceeding 80 °C provides enough thermal energy to overcome the activation barrier for C2-Cl oxidative addition, which will trigger rapid oligomerization. Maintaining 70 °C ensures strict C4-selectivity.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Wash the organic layer with brine, dry over MgSO4​ , concentrate in vacuo, and purify via silica gel chromatography.

Protocol B: C2-Selective Nucleophilic Aromatic Substitution (SNAr)

Objective: Substitute the C2-chloride with a nucleophile (e.g., a secondary amine) while leaving the C4-boronic acid completely intact.

  • Reagent Charging: In a heavy-walled sealed tube, combine 2-Chloro-3-fluoro-5-picoline-4-boronic acid (1.0 equiv) and the desired secondary amine (3.0 equiv).

  • Solvent & Base: Suspend the reagents in anhydrous N-Methyl-2-pyrrolidone (NMP) and add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

    • Causality Note: This pathway is entirely metal-free. By omitting palladium, the risk of C4-boronic acid cross-coupling or protodeboronation is completely eliminated. The C3-fluorine significantly lowers the LUMO of the pyridine ring, making the C2 position highly susceptible to nucleophilic attack despite the steric bulk.

  • Thermal Activation: Seal the tube and heat to 110 °C for 24 hours.

  • Workup: Cool the mixture to room temperature and pour into ice-cold water. Carefully adjust the pH to ~5 using 1M HCl to precipitate the functionalized boronic acid. Filter the resulting solid, wash with cold water, and dry under high vacuum.

References

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chem Pharm Bull (Tokyo), 2025. URL:[Link]

  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, ACS Publications, 2002. URL:[Link]

  • Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry, ACS Publications, 2025. URL:[Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, MDPI, 2021. URL:[Link]

Sources

Comparative

A Comparative Guide to the Spectroscopic Characterization and Validation of 2-Chloro-3-fluoro-5-picoline-4-boronic Acid and Its Intermediates

Abstract This technical guide provides a comprehensive framework for the spectroscopic characterization and validation of 2-Chloro-3-fluoro-5-picoline-4-boronic acid, a critical building block in contemporary medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization and validation of 2-Chloro-3-fluoro-5-picoline-4-boronic acid, a critical building block in contemporary medicinal chemistry. We delve into the causality behind the selection of spectroscopic techniques, offering a self-validating system for researchers, scientists, and drug development professionals. By comparing the target molecule with a key synthetic intermediate and a structural analog, this guide presents detailed experimental protocols, comparative data, and the logic underpinning structural elucidation. The methodologies described herein ensure high confidence in the identity, purity, and stability of these essential reagents.

Introduction: The Significance of Fluorinated Picoline Boronic Acids

Heterocyclic boronic acids are indispensable tools in modern organic synthesis, most notably for their role in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] 2-Chloro-3-fluoro-5-picoline-4-boronic acid is a highly functionalized reagent that offers multiple points for molecular elaboration. The presence of a fluorine atom can significantly alter a molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability, making it a prized feature in drug design.[2] The chloro- and methyl-substituents provide additional vectors for synthetic diversification.

However, the very features that make this molecule valuable also present analytical challenges. The presence of multiple electronegative atoms (N, Cl, F) and a potentially labile boronic acid group necessitates a multi-faceted, rigorous analytical approach to confirm its structure and purity. This guide establishes a robust protocol for that purpose.

Synthetic Strategy and Key Intermediates

The validation of a final product begins with a clear understanding of its synthetic lineage. A common and effective route to produce the target compound is through a directed ortho-metalation followed by borylation. This strategy allows for the precise installation of the boronic acid group at the C4 position.

The workflow below illustrates a typical synthetic pathway, starting from the commercially available 2-chloro-3-fluoro-5-picoline. This precursor represents a key intermediate whose spectroscopic signature must be validated to confirm the success of the subsequent borylation step.

Synthetic_Workflow cluster_start Starting Material & Intermediate cluster_reaction Core Reaction cluster_product Final Product Start 2-Chloro-3-fluoro-5-picoline (Key Intermediate) Reaction 1. Directed Metalation (e.g., LDA, THF, -78 °C) 2. Borylation (e.g., B(OiPr)₃) 3. Aqueous Workup (H₃O⁺) Start->Reaction Precursor Product 2-Chloro-3-fluoro-5-picoline-4-boronic acid (Target Molecule) Reaction->Product Transformation

Caption: Synthetic pathway for 2-Chloro-3-fluoro-5-picoline-4-boronic acid.

The Spectroscopic Toolkit: A Multi-Technique Approach

No single technique can provide absolute structural proof. A synergistic combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR): As the cornerstone of structural elucidation, various NMR experiments (¹H, ¹³C, ¹⁹F, ¹¹B) provide a detailed map of the molecule's carbon-hydrogen framework, confirms the presence and electronic environment of the fluorine atom, and verifies the boron center's coordination state.[3]

  • Mass Spectrometry (MS): MS provides the molecular weight, confirming the elemental composition. High-resolution mass spectrometry (HRMS) is critical for deriving the exact molecular formula. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl) serves as a distinct signature.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy probes the molecule's functional groups. It is particularly useful for identifying the characteristic O-H and B-O stretches of the boronic acid moiety and observing shifts in C-Cl and C-F bond vibrations upon borylation.[5]

Spectroscopic Validation of the Target Molecule

This section details the expected spectroscopic data for 2-Chloro-3-fluoro-5-picoline-4-boronic acid .

NMR Spectroscopy

The substitution pattern creates a unique and diagnostic set of NMR signals. The electron-withdrawing effects of the nitrogen, chlorine, and fluorine atoms, along with the boronic acid group, deshield the aromatic proton and carbons.

  • ¹H NMR: The spectrum will feature two key signals: a singlet for the methyl protons (C5-CH₃) and a singlet for the lone aromatic proton (H-6). The boronic acid protons (B(OH)₂) typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and water content.

  • ¹⁹F NMR: A single resonance is expected. Its chemical shift provides information about the electronic environment around the fluorine atom.[6]

  • ¹¹B NMR: This experiment is crucial for confirming the presence of the boronic acid. Tricoordinate boronic acids typically exhibit a broad signal in the range of 28-34 ppm.[7]

  • ¹³C NMR: The spectrum will show six distinct carbon signals. The carbons directly attached to electronegative atoms (C-2, C-3, C-4) will be significantly influenced, and C-F and C-B couplings may be observable.

Mass Spectrometry (MS)

Analysis by Electrospray Ionization (ESI-MS) is common for boronic acids.[8] It is important to note that boronic acids can dehydrate to form cyclic trimers known as boroxines, which may be observed in the mass spectrum, often as the base peak.[4]

  • Expected Ion (M+H)⁺: m/z ≈ 190.0

  • Chlorine Isotopic Pattern: The presence of a peak at (M+2) with approximately one-third the intensity of the molecular ion peak is a definitive indicator of a single chlorine atom.

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.[9]

  • B-O Stretch: A strong, sharp absorption band around 1350-1400 cm⁻¹ is indicative of the B-O single bond.[9]

  • C-F Stretch: A strong band in the 1000-1100 cm⁻¹ region.

  • C-Cl Stretch: A band typically found in the 700-800 cm⁻¹ region.

Comparative Analysis: Target vs. Intermediate and Analog

To validate the synthesis, it is crucial to compare the product's spectra with that of its precursor. Furthermore, comparing it to a structural analog highlights the influence of specific substituents on the spectroscopic data.

  • Intermediate: 2-Chloro-3-fluoro-5-picoline

  • Structural Analog: 2-Chloro-5-picoline-4-boronic acid (lacks the C3-fluoro group)

The following table summarizes the key expected spectroscopic differences.

Spectroscopic Feature 2-Chloro-3-fluoro-5-picoline (Intermediate) 2-Chloro-3-fluoro-5-picoline-4-boronic acid (Target) 2-Chloro-5-picoline-4-boronic acid (Analog)
¹H NMR (Aromatic) Two distinct aromatic protons (doublets or doublet of doublets).One aromatic proton (singlet, H-6).One aromatic proton (singlet, H-6), likely at a slightly different chemical shift than the target.
¹⁹F NMR Present.Present, chemical shift influenced by adjacent boronic acid.Absent.
¹¹B NMR Absent.Present (broad signal ~28-34 ppm).Present (broad signal ~28-34 ppm).
IR (O-H Stretch) Absent.Present (broad, ~3200-3500 cm⁻¹).Present (broad, ~3200-3500 cm⁻¹).
IR (B-O Stretch) Absent.Present (strong, ~1350-1400 cm⁻¹).Present (strong, ~1350-1400 cm⁻¹).
MS (Molecular Weight) Lower MW.Target MW confirmed.Lower MW than target due to lack of Fluorine.

Experimental Protocols

The following protocols provide a self-validating workflow for acquiring high-quality data.

Analytical Workflow Diagram

Analytical_Workflow Prep Sample Preparation (Dissolution in appropriate solvent) NMR NMR Analysis (¹H, ¹³C, ¹⁹F, ¹¹B) Prep->NMR MS HRMS Analysis (ESI-TOF) Prep->MS IR FTIR Analysis (ATR) Prep->IR Data Data Integration & Interpretation NMR->Data MS->Data IR->Data Validation Structural Validation & Purity Assessment Data->Validation

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-3-fluoro-5-picoline-4-boronic acid proper disposal procedures

The Senior Application Scientist’s Guide to 2-Chloro-3-fluoro-5-picoline-4-boronic Acid Logistics and Disposal Welcome to the definitive operational guide for handling and disposing of 2-Chloro-3-fluoro-5-picoline-4-boro...

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Author: BenchChem Technical Support Team. Date: March 2026

The Senior Application Scientist’s Guide to 2-Chloro-3-fluoro-5-picoline-4-boronic Acid Logistics and Disposal

Welcome to the definitive operational guide for handling and disposing of 2-Chloro-3-fluoro-5-picoline-4-boronic acid. As a Senior Application Scientist, I understand that chemical logistics extend far beyond the bench. Proper handling of poly-functionalized pyridine boronic acids requires a mechanistic understanding of their reactivity, degradation pathways, and environmental impact.

This guide provides self-validating protocols to ensure your laboratory maintains the highest standards of safety, environmental compliance, and operational efficiency. We do not just follow rules; we engineer safety through chemical understanding.

Chemical Profile & Quantitative Hazard Assessment

Before initiating any workflow, we must quantify the physical and chemical parameters of our target compound. 2-Chloro-3-fluoro-5-picoline-4-boronic acid is a halogenated heterocyclic boronic acid. Its structural complexity directly dictates our disposal strategy.

PropertyValue
Chemical Name 2-Chloro-3-fluoro-5-picoline-4-boronic acid
CAS Number 1072952-39-6
Linear Formula C6H6BClFNO2
Storage Temperature 2-8°C
Primary Hazard Class Irritant (Skin/Eye/Respiratory Tract)
Waste Stream Category Halogenated Organic Waste

Data sourced from 1.

Mechanisms of Toxicity & Degradation: The "Why" Behind the Protocol

When designing a disposal protocol, we must first analyze the molecular vulnerabilities of the compound. 2-Chloro-3-fluoro-5-picoline-4-boronic acid possesses three distinct reactive motifs that govern our safety choices:

  • The Halogenated Pyridine Core: The presence of both fluorine and chlorine atoms on the aromatic ring strictly classifies this as a halogenated organic compound. Mixing halogenated waste with non-halogenated solvents can lead to dangerous exothermic reactions and violates standard EPA Resource Conservation and Recovery Act (RCRA) guidelines.

  • Thermal Vulnerability: Upon thermal decomposition or exposure to strong acids, fluorinated and chlorinated pyridines liberate highly toxic gases. This includes Hydrogen Fluoride (HF), Hydrogen Chloride (HCl), and Nitrogen Oxides (NOx) 2.

  • The Boronic Acid Moiety: Prone to dehydration to form boroxines. Under extreme conditions (such as incineration), it releases boron oxides.

Causality Insight: We mandate the use of chemical fume hoods and specific High-Density Polyethylene (HDPE) waste containers because trace degradation over time can release HF. HF is particularly insidious due to its ability to penetrate tissue and sequester calcium, leading to systemic toxicity 3. Glass or metal waste containers are susceptible to etching and corrosion from these byproducts.

HazardPathway A 2-Chloro-3-fluoro-5-picoline- 4-boronic acid B Thermal/Chemical Degradation A->B Heat/Acid C Hydrogen Fluoride (HF) B->C D Hydrogen Chloride (HCl) B->D E Nitrogen Oxides (NOx) B->E F Boron Oxides B->F

Caption: Thermal and chemical degradation hazard pathways for fluorinated pyridine boronic acids.

Operational Safety Protocol

Before generating waste, strict operational controls must be established. This protocol is designed as a self-validating system: if Step 1 cannot be verified, Step 2 cannot proceed.

Step 1: Engineering Controls Verification

  • Conduct all handling inside a certified chemical fume hood with a face velocity of 80–125 feet per minute 4.

  • Verify that the hood is clear of incompatible materials, specifically strong oxidizers, aqueous bases, and metals.

Step 2: Personal Protective Equipment (PPE) Selection

  • Don standard laboratory PPE: tight-sealing safety goggles, a lab coat, and chemical-resistant nitrile gloves 3.

  • Causality Check: Nitrile provides adequate incidental contact protection against solid boronic acids. However, if the compound is dissolved in highly permeating solvents (e.g., DMSO, DMF), double-gloving or specific solvent-rated gloves are required to prevent transdermal delivery of the halogenated compound.

Step 3: Spill Response Readiness

  • Ensure a standard chemical spill kit is within a 10-second walking distance. Sweep up solid spills using non-sparking tools and place them into suitable, closed containers for disposal 3.

Waste Segregation & Disposal Methodology

Because this compound contains both chlorine and fluorine, it must strictly enter the halogenated waste stream . Never dispose of hazardous wastes by evaporation or down the sewer 5.

Step 1: Primary Waste Segregation

  • Solid Waste: Collect all contaminated consumables (weighing boats, pipette tips, nitrile gloves) in a dedicated, sealable solid hazardous waste container. Do not use biohazard bags 5.

  • Liquid Waste: If the compound is in solution, route it to a designated "Halogenated Organic Waste" carboy. Aqueous and non-aqueous waste mixtures should be separately collected unless impossible by the nature of the test 6.

Step 2: Containerization and Secondary Containment

  • Use High-Density Polyethylene (HDPE) containers for waste collection. Avoid metal containers, which can corrode if trace HCl or HF is liberated.

  • Place all primary waste containers inside secondary containment bins to capture any catastrophic leaks 5.

Step 3: Labeling and Storage

  • Affix an EPA-compliant Hazardous Waste label immediately upon adding the first drop/particle of waste. Keep waste containers closed except when actively adding waste 5.

  • The label must explicitly list: "2-Chloro-3-fluoro-5-picoline-4-boronic acid" (no abbreviations) and indicate "Halogenated Organic Hazard."

  • Store in a cool, dry, well-ventilated flammable storage cabinet away from aqueous solutions and incompatible chemicals 4.

Step 4: Final EPA-Approved Disposal

  • Do not exceed the maximum storage volume or time limits dictated by your institution's Chemical Hygiene Plan.

  • Submit a Chemical Waste Pickup Request to your Environmental Health and Safety (EHS) department to arrange for transport to an approved waste disposal plant 3.

WasteRouting Start Waste Generation Solid Solid Residue & Contaminated PPE Start->Solid Liquid Aqueous/Organic Solutions Start->Liquid Halogenated Halogenated Organic Waste Stream Solid->Halogenated Halogen tag Liquid->Halogenated Halogen tag Containment Secondary Containment (HDPE Containers) Halogenated->Containment Disposal EPA-Approved Waste Disposal Plant Containment->Disposal

Caption: Halogenated waste segregation and disposal workflow.

References

  • Boron Trifluoride Standard Operating Procedure Source: Purdue University URL:[Link]

  • Summary Of Procedures For Handling USEPA-Cincinnati Wastes Source: EPA NEPIS URL:[Link]

  • Hazardous Waste Disposal Guide - Research Areas Source: Dartmouth Policy Portal URL:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-Chloro-3-fluoro-5-picoline-4-boronic acid

Hazard Identification and Risk Assessment: Understanding the Compound 2-Chloro-3-fluoro-5-picoline-4-boronic acid is a substituted pyridine boronic acid. Based on analogous compounds, it should be treated as a substance...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Identification and Risk Assessment: Understanding the Compound

2-Chloro-3-fluoro-5-picoline-4-boronic acid is a substituted pyridine boronic acid. Based on analogous compounds, it should be treated as a substance that is harmful if swallowed or inhaled, and causes skin and serious eye irritation.[3][5][6][7][8]

  • Primary Routes of Exposure: Inhalation of dust, skin contact, eye contact, and ingestion.[9][10]

  • Toxicological Profile (Inferred):

    • Acute Oral Toxicity: Harmful if swallowed, potentially causing gastrointestinal irritation.[3][4][5]

    • Skin Corrosion/Irritation: Causes skin irritation. Prolonged contact should be avoided.[3][6][7]

    • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation.[3][6][7]

    • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3][6][11]

  • Chemical Stability: Boronic acids are generally stable under normal conditions but can be sensitive to heat and strong oxidizing agents.[3][5][12] They are also susceptible to oxidative deboronation, which converts the boronic acid into an alcohol and boric acid.[13]

Engineering Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. The primary method of exposure control is to handle the material within a properly functioning chemical fume hood.

  • Chemical Fume Hood: All manipulations of solid 2-Chloro-3-fluoro-5-picoline-4-boronic acid, including weighing and transfers, must be performed inside a certified chemical fume hood.[2] This is critical to minimize the inhalation of fine dust particles.[9][10] The fume hood also provides a contained space in case of a spill.

  • Ventilation: Ensure adequate general laboratory ventilation to complement the local exhaust ventilation of the fume hood.[1][9][10]

  • Safety Stations: An operational eyewash station and safety shower must be readily accessible and located near the workstation.[3][12]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential. The following table outlines the minimum required PPE for handling this compound.

Body Part PPE Specification Rationale and Expert Insight
Eyes/Face Chemical safety goggles with side shields (conforming to EN166 or OSHA 29 CFR 1910.133). A full-face shield is recommended when handling larger quantities or if there is a significant splash risk.[9][10][14]Protects against dust particles and accidental splashes. Boronic acids can cause serious eye irritation.[6]
Hands Nitrile gloves (minimum 5 mil thickness). Inspect gloves for any defects before use.[1][14]Provides a barrier against skin contact. Double-gloving is recommended for extended manipulations. Always wash hands thoroughly after removing gloves.[1][2]
Body A flame-retardant laboratory coat.[15] A chemical-resistant apron should be worn over the lab coat for additional protection.[9]Protects skin and personal clothing from contamination. Clothing worn in the lab should never be worn home.
Respiratory A NIOSH/MSHA-approved respirator is required if engineering controls are insufficient or when handling large quantities that could generate significant dust.[9][14]This is a secondary control. If you can smell or taste the chemical, or if dust is visible in the air, respiratory protection is mandatory. A program that meets OSHA's 29 CFR §1910.134 should be followed.[16]

Operational Plan: A Step-by-Step Workflow

The following workflow is designed to minimize exposure and ensure procedural safety from receipt of the chemical to its final storage.

G cluster_prep Preparation & Pre-Use cluster_handling Solid Handling (in Fume Hood) cluster_reaction Reaction & Monitoring cluster_cleanup Cleanup & Disposal prep1 1. Review SDS (of analogous compounds) & SOPs prep2 2. Don Full PPE (Goggles, Lab Coat, Gloves) prep1->prep2 prep3 3. Verify Fume Hood Function & Clear Workspace prep2->prep3 weigh 4. Weigh Solid Compound on a tared weigh boat. Minimize dust generation. prep3->weigh transfer 5. Carefully Transfer Solid to reaction vessel using a spatula or powder funnel. weigh->transfer dissolve 6. Add Solvent Slowly to dissolve the solid before removing from the hood. transfer->dissolve setup 7. Assemble Reaction Apparatus (e.g., under inert atmosphere). dissolve->setup monitor 8. Monitor Reaction Progress. Ensure condenser is functioning if heating. setup->monitor cleanup1 9. Decontaminate Workspace & Equipment with appropriate solvent (e.g., ethanol). monitor->cleanup1 cleanup2 10. Segregate Waste: - Solid Waste (gloves, paper) - Liquid Waste (solvents) cleanup1->cleanup2 cleanup3 11. Store Container Tightly Closed in a cool, dry, well-ventilated area. cleanup2->cleanup3

Caption: Workflow for Safe Handling of 2-Chloro-3-fluoro-5-picoline-4-boronic acid.

Emergency and Spill Response

Accidents can happen. A prepared and swift response is key to mitigating harm.

  • Skin Contact: Immediately remove contaminated clothing.[1][2] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[1] Seek medical attention if irritation develops or persists.[2][9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][10][17] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[1][17]

  • Inhalation: Move the affected person to fresh air at once.[1][17] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth).[1][14] Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Call a physician or poison control center immediately.[1][14]

  • Minor Spill (Solid): In a fume hood, carefully sweep or vacuum up the spilled material and place it into a suitable, sealed container for disposal.[10] Avoid generating dust.[9][10] Clean the spill area with soap and water.[11]

  • Major Spill: Evacuate the area and alert your institution's EHS department or emergency response team immediately.

Disposal Plan: Responsible Waste Management

Chemical waste must be managed to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: All waste contaminated with 2-Chloro-3-fluoro-5-picoline-4-boronic acid, including empty containers, used PPE, and contaminated labware, should be considered hazardous chemical waste.[6]

  • Collection and Segregation:

    • Solid Waste: Collect contaminated gloves, weigh boats, and paper towels in a designated, sealed hazardous waste container.

    • Liquid Waste: Collect reaction residues and contaminated solvents in a separate, clearly labeled hazardous waste container. Do not mix incompatible waste streams.

  • Final Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems or contaminate waterways.[1] Always follow local, state, and federal regulations for hazardous waste disposal.[17]

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling 2-Chloro-3-fluoro-5-picoline-4-boronic acid, ensuring a safe and productive research environment.

References

  • Lab Alley. (2025, July 15). Boric Acid Safety & Hazards. [Link]

  • Sciencelab.com. Boric Acid MSDS. [Link]

  • Rio Tinto Borax. Boric Acid Safety Data Sheet. [Link]

  • Zhang, Z., et al. (2019). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. [Link]

  • ACS Publications. (2021, June 8). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. [Link]

  • Cole-Parmer. (2002, December 3). Material Safety Data Sheet - Boric acid, powder, 99+%. [Link]

  • Etimine USA Inc. (2020, January 1). Boric Acid SAFETY DATA SHEET. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-3-fluoro-5-picoline-4-boronic acid
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